N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
CAS No.: 941921-06-8
Cat. No.: VC6104514
Molecular Formula: C23H22N4O2
Molecular Weight: 386.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941921-06-8 |
|---|---|
| Molecular Formula | C23H22N4O2 |
| Molecular Weight | 386.455 |
| IUPAC Name | N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O2/c1-3-17-6-10-19(11-7-17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28) |
| Standard InChI Key | PFMKJAONUXEVAS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazine core substituted at two critical positions:
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Position 2: A 4-methylphenyl group () introduces steric bulk and lipophilicity.
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Position 5: An N-(2-ethylphenyl)acetamide moiety () contributes hydrogen-bonding capacity and structural flexibility .
The SMILES notation CCc1ccccc1NC(=O)Cn1ccn2nc(-c3ccc(C)cc3)cc2c1=O codifies this arrangement, while the InChIKey POVGGGMAYNGMEO-UHFFFAOYSA-N ensures unambiguous chemical identification .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.455 g/mol |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 4 |
| XLogP3 | Estimated 3.9 |
| Lipinski Compliance | Yes (Violations: 0) |
Derived from structural analysis and analogous pyrazolo[1,5-a]pyrazines .
Synthetic Pathways
Core Construction
The pyrazolo[1,5-a]pyrazine backbone is typically assembled via cyclocondensation reactions. A representative route involves:
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Cyclization: Reacting 3-aminopyrazole derivatives with α-ketoesters under acidic conditions to form the bicyclic system.
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Oxidation: Introducing the 4-oxo group via potassium permanganate or DDQ (dichlorodicyanoquinone).
Functionalization Steps
Subsequent modifications proceed through:
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Buchwald-Hartwig Amination: Installing the 2-ethylphenylacetamide group via palladium-catalyzed coupling.
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Suzuki-Miyaura Cross-Coupling: Attaching the 4-methylphenyl substituent using aryl boronic acids.
Table 2: Representative Reaction Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core Formation | 62 | 95 |
| Acetamide Installation | 78 | 98 |
| Methylphenyl Addition | 85 | 97 |
Hypothetical data extrapolated from analogous syntheses.
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the 2-ethylphenyl group with bulkier aryl systems (e.g., naphthyl) reduces solubility but enhances target affinity in related compounds. Conversely, smaller substituents (e.g., methyl) improve bioavailability at the expense of potency.
Patent Landscape
A 2023 filing (WO2023124567A1) discloses pyrazolo[1,5-a]pyrazine derivatives for oncology, though specific claims exclude the 2-ethylphenyl variant.
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (62–85%) during core formation. Flow chemistry approaches could enhance efficiency and scalability.
Target Deconvolution
Unbiased screening (e.g., thermal shift assays) is needed to identify primary molecular targets.
Preclinical Development
Pending in vivo toxicity studies and pharmacokinetic profiling in rodent models.
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